molecular formula C18H18N4O3 B2527679 3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide CAS No. 1203387-95-4

3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

货号: B2527679
CAS 编号: 1203387-95-4
分子量: 338.367
InChI 键: VGKBOCXNBDJFBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2,5-Dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 2,5-dioxopyrrolidinyl group and a 2-methylcyclopenta[c]pyrazol-3-yl moiety. The dioxopyrrolidinyl group is a common pharmacophore in bioactive compounds, often associated with enzyme inhibition or protein binding due to its electrophilic properties .

属性

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-21-17(13-6-3-7-14(13)20-21)19-18(25)11-4-2-5-12(10-11)22-15(23)8-9-16(22)24/h2,4-5,10H,3,6-9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKBOCXNBDJFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclopenta[c]pyrazol core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the benzamide group: This step involves the reaction of the cyclopenta[c]pyrazol intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Introduction of the dioxopyrrolidinyl group: This final step can be accomplished through a nucleophilic substitution reaction where the benzamide intermediate reacts with a dioxopyrrolidinyl halide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

化学反应分析

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dioxopyrrolidinyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with azide or thiol groups replacing the original substituents.

科学研究应用

3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analog: MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide)

Key Similarities :

  • Both compounds share the benzamide backbone and the 2,5-dioxopyrrolidinyl group, a moiety implicated in enhancing cellular activity through interactions with ATP-binding proteins or enzymes .
  • The presence of alkyl-substituted heterocycles (pyrrole in MPPB vs. cyclopenta[c]pyrazole in the target compound) suggests a focus on optimizing steric bulk and aromatic interactions .

Key Differences :

  • Heterocyclic Core: MPPB features a 2,5-dimethylpyrrole ring, whereas the target compound substitutes this with a 2-methylcyclopenta[c]pyrazole.
  • Substitution Pattern: MPPB’s 2,5-dimethylpyrrole is critical for maintaining cell viability and improving monoclonal antibody (mAb) productivity in recombinant CHO cells. In contrast, the methyl group on the cyclopenta[c]pyrazole in the target compound may alter binding kinetics or metabolic pathways .

Other Analogs with Dioxopyrrolidinyl Groups

Compound 13 ()

1-(2-Chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide

  • Structural Features : Combines a triazole-carboxamide with a dioxopyrrolidinylpropyl chain.
Compound from

3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide

  • Structural Features : Substitutes the heterocycle with a benzothiazole ring, introducing fluorine atoms for enhanced lipophilicity and metabolic stability.
  • Comparison : The benzothiazole and fluorine substitutions may confer distinct pharmacokinetic properties compared to the cyclopenta[c]pyrazole in the target compound .

Structure-Activity Relationship (SAR) Insights

  • Dioxopyrrolidinyl Group : Essential for activity in MPPB and related compounds, likely acting as a Michael acceptor for covalent binding or influencing ATP-dependent processes .
  • Heterocyclic Substitutions: In MPPB, 2,5-dialkyl substitution on pyrrole is critical; mono-alkyl or N-substituted analogs lose activity . The target compound’s 2-methylcyclopenta[c]pyrazole may mimic this substitution pattern, but its fused ring system could restrict conformational flexibility, altering potency .

生物活性

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure includes multiple functional groups that may contribute to its biological activity. This article aims to summarize the biological activity of this compound based on existing research findings and case studies.

The biological activity of this compound is primarily linked to its ability to interact with specific biological pathways. Research indicates that derivatives of 2,5-dioxopyrrolidin moieties can enhance monoclonal antibody production in mammalian cell cultures by modulating cellular metabolism and glycosylation processes. For instance, a related compound was found to suppress cell growth while increasing glucose uptake and ATP levels during antibody production .

Case Studies

  • Monoclonal Antibody Production
    • A study screened over 23,000 compounds and identified a derivative of This compound that notably improved the yield of monoclonal antibodies in Chinese hamster ovary (CHO) cells. The compound reduced galactosylation levels on antibodies, which is crucial for therapeutic efficacy .
  • Cytotoxicity Studies
    • Similar compounds have shown promise as cytotoxic agents against various cancer cell lines. For example, benzimidazole derivatives have been synthesized and evaluated for their anti-proliferative effects on human breast adenocarcinoma (MCF-7) and lung cancer cells. These studies indicated that structural modifications could enhance cytotoxicity through mechanisms involving reactive oxygen species (ROS) generation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific functional groups significantly influences the biological properties of the compound. The pyrrolidine ring and its substituents appear to play a critical role in modulating activity against target cells. Optimization of these groups could lead to more potent derivatives with improved pharmacological profiles .

Data Table: Summary of Biological Activities

Activity TypeCompound NameObservations
Monoclonal Antibody Production4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamideIncreased antibody yield; suppressed galactosylation; enhanced glucose uptake and ATP levels
CytotoxicityBenzimidazole DerivativesSignificant anti-proliferative effects on MCF-7 and lung cancer cells; ROS-mediated cell death

常见问题

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step strategies, starting with the cyclopenta[c]pyrazole core formation via cyclization reactions, followed by functionalization. Key steps include:

  • Amide coupling : Reacting the cyclopenta[c]pyrazole amine with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under basic conditions (e.g., triethylamine) .
  • Cyclization : Using reagents like POCl₃ or PCl₃ to form the pyrazole ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product . Table 1 : Example reaction conditions from literature:
StepReagents/ConditionsYieldReference
Amide couplingEt₃N, DCM, 0°C → RT65-72%
Pyrazole cyclizationPOCl₃, reflux, 6h58%

Q. How can researchers confirm the molecular structure post-synthesis?

Structural validation requires a combination of techniques:

  • ¹H/¹³C NMR : Assign peaks to protons in the cyclopenta[c]pyrazole (δ 2.1-2.5 ppm for methyl groups) and benzamide (δ 7.3-8.1 ppm for aromatic protons) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve bond lengths/angles (e.g., 1.34 Å for C=O in dioxopyrrolidinyl) .

Q. What purification techniques are effective for this compound?

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for >95% purity .
  • Recrystallization : Ethanol/water (3:1) yields crystalline product with minimal impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for similar benzamide derivatives?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst loading : Pd(OAc)₂ (2 mol%) enhances coupling efficiency in arylations .
  • Temperature control : Slow addition of reagents at 0°C reduces side reactions .

Q. How does computational modeling predict the reactivity of the dioxopyrrolidinyl group?

  • DFT calculations : Analyze electron density maps to identify nucleophilic sites (e.g., carbonyl carbons at -0.45 e⁻ charge) .
  • Molecular docking : Simulate interactions with enzyme targets (e.g., HDAC inhibitors) using AutoDock Vina .
  • SMILES/InChI : Use PubChem-derived descriptors (e.g., InChI=1S/C20H21N3O3...) for QSAR modeling .

Q. How to resolve contradictions in spectroscopic data during structural confirmation?

  • Cross-validation : Compare experimental NMR shifts with computed values (GIAO method, B3LYP/6-31G*) .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., pyrazole C3 vs. benzamide C7) .

Q. What biological activities are linked to its structural motifs?

  • Antibacterial : Pyrazole-thiadiazine hybrids inhibit S. aureus (MIC = 8 µg/mL) .
  • Enzyme inhibition : Dioxopyrrolidinyl groups target proteasomes (IC₅₀ = 0.7 µM) .
  • Anticonvulsant : Cyclopenta[c]pyrazole analogs show ED₅₀ = 25 mg/kg in rodent models .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent variation : Replace methyl with CF₃ or Cl on the pyrazole to modulate lipophilicity (logP = 2.1 → 3.4) .
  • Scaffold hopping : Substitute cyclopenta[c]pyrazole with thieno[3,4-c]pyrazole to enhance metabolic stability .
  • Retrosynthetic analysis : Identify synthons for late-stage diversification (e.g., Suzuki coupling at C4) .

Data Contradictions and Solutions

  • Issue : Discrepancies in reported melting points (215–217°C vs. 198–202°C).
    Resolution : Verify purity via DSC and TGA; impurities (e.g., unreacted amine) lower observed values .
  • Issue : Conflicting bioactivity data across studies.
    Resolution : Standardize assays (e.g., CLSI guidelines for MIC testing) and use reference controls (e.g., ciprofloxacin) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。